Cas no 2171992-68-8 (2-(1-chloroisoquinolin-7-yl)propan-1-amine)
2171992-68-8 structure
Product Name:2-(1-chloroisoquinolin-7-yl)propan-1-amine
CAS-nummer:2171992-68-8
MF:C12H13ClN2
MW:220.698021650314
CID:6008140
PubChem ID:165795544
Update Time:2025-05-22
2-(1-chloroisoquinolin-7-yl)propan-1-amine Chemische en fysische eigenschappen
Naam en identificatie
-
- 2-(1-chloroisoquinolin-7-yl)propan-1-amine
- EN300-1617624
- 2171992-68-8
-
- Inchi: 1S/C12H13ClN2/c1-8(7-14)10-3-2-9-4-5-15-12(13)11(9)6-10/h2-6,8H,7,14H2,1H3
- InChI-sleutel: BQTDVCUAIVQOJW-UHFFFAOYSA-N
- LACHT: ClC1C2C(C=CN=1)=CC=C(C=2)C(C)CN
Berekende eigenschappen
- Exacte massa: 220.0767261g/mol
- Monoisotopische massa: 220.0767261g/mol
- Aantal isotopen atomen: 0
- Aantal waterstofbonddonors: 1
- Aantal waterstofbondacceptatoren: 2
- Zware atoomtelling: 15
- Aantal draaibare bindingen: 2
- Complexiteit: 210
- Aantal covalent gebonden eenheden: 1
- Gedefinieerd atoomstereocentrumaantal: 0
- Ongedefinieerd atoomstereocentrumaantal: 1
- Gedefinieerd stereocenter aantal obligaties: 0
- Ongedefinieerd stereocenter aantal bindingen: 0
- XLogP3: 2.7
- Topologisch pooloppervlak: 38.9Ų
2-(1-chloroisoquinolin-7-yl)propan-1-amine Prijsmeer >>
| Gerelateerde categorieën | No. | Product Name | Cas No. | Zuiverheid | Specificatie | Prijs | updatetijd | Onderzoek |
|---|---|---|---|---|---|---|---|---|
| Enamine | EN300-1617624-0.05g |
2-(1-chloroisoquinolin-7-yl)propan-1-amine |
2171992-68-8 | 0.05g |
$1032.0 | 2023-06-04 | ||
| Enamine | EN300-1617624-0.1g |
2-(1-chloroisoquinolin-7-yl)propan-1-amine |
2171992-68-8 | 0.1g |
$1081.0 | 2023-06-04 | ||
| Enamine | EN300-1617624-0.25g |
2-(1-chloroisoquinolin-7-yl)propan-1-amine |
2171992-68-8 | 0.25g |
$1131.0 | 2023-06-04 | ||
| Enamine | EN300-1617624-0.5g |
2-(1-chloroisoquinolin-7-yl)propan-1-amine |
2171992-68-8 | 0.5g |
$1180.0 | 2023-06-04 | ||
| Enamine | EN300-1617624-1.0g |
2-(1-chloroisoquinolin-7-yl)propan-1-amine |
2171992-68-8 | 1g |
$1229.0 | 2023-06-04 | ||
| Enamine | EN300-1617624-2.5g |
2-(1-chloroisoquinolin-7-yl)propan-1-amine |
2171992-68-8 | 2.5g |
$2408.0 | 2023-06-04 | ||
| Enamine | EN300-1617624-5.0g |
2-(1-chloroisoquinolin-7-yl)propan-1-amine |
2171992-68-8 | 5g |
$3562.0 | 2023-06-04 | ||
| Enamine | EN300-1617624-10.0g |
2-(1-chloroisoquinolin-7-yl)propan-1-amine |
2171992-68-8 | 10g |
$5283.0 | 2023-06-04 | ||
| Enamine | EN300-1617624-50mg |
2-(1-chloroisoquinolin-7-yl)propan-1-amine |
2171992-68-8 | 50mg |
$1032.0 | 2023-09-23 | ||
| Enamine | EN300-1617624-100mg |
2-(1-chloroisoquinolin-7-yl)propan-1-amine |
2171992-68-8 | 100mg |
$1081.0 | 2023-09-23 |
2-(1-chloroisoquinolin-7-yl)propan-1-amine Gerelateerde literatuur
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Ji-Ping Wei Nanoscale, 2015,7, 11815-11832
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Byungho Lim,Jaewon Jin,Jin Yoo,Seung Yong Han,Kyeongyeol Kim,Sungah Kang,Nojin Park,Sang Moon Lee,Hae Jin Kim,Seung Uk Son Chem. Commun., 2014,50, 7723-7726
-
Craig A. Kelly,David R. Rosseinsky Phys. Chem. Chem. Phys., 2001,3, 2086-2090
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4. Exclusive enantioselective recognition of glucopyranosides by inherently chiral hemicryptophanes†Olivier Perraud,Alexandre Martinez,Jean-Pierre Dutasta Chem. Commun., 2011,47, 5861-5863
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J. Xu,T. J. Carrocci,A. A. Hoskins Chem. Commun., 2016,52, 549-552
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